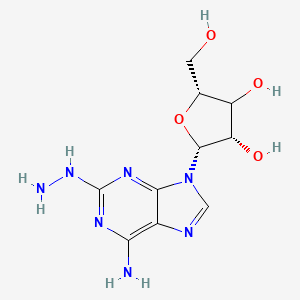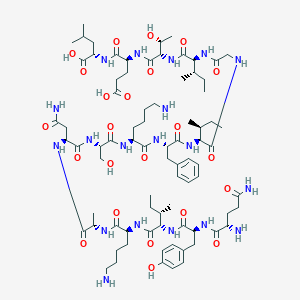
Cyanine5 amine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5 amine (hydrochloride) is a potent fluorescent dye widely used in various scientific applications. It belongs to the cyanine dye family, known for their extensive use in biological labeling due to their excellent photophysical properties, including high extinction coefficients and good fluorescence quantum yields . Cyanine5 amine (hydrochloride) is particularly valued for its emission in the red region of the spectrum, making it suitable for applications requiring minimal background fluorescence .
準備方法
Synthetic Routes and Reaction Conditions: Cyanine5 amine (hydrochloride) is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the reaction of indole derivatives with aldehydes or ketones, followed by the formation of an iminium ion intermediate . The final product is obtained by reacting the intermediate with an amine, resulting in the formation of Cyanine5 amine (hydrochloride).
Industrial Production Methods: Industrial production of Cyanine5 amine (hydrochloride) involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Cyanine5 amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: Cyanine5 amine (hydrochloride) can participate in substitution reactions, particularly with activated esters and carboxylic acids.
Common Reagents and Conditions:
Copper-Catalyzed Click Reaction (CuAAC): This reaction involves the use of copper catalysts to facilitate the reaction between Cyanine5 amine (hydrochloride) and terminal alkynes.
Activated Esters: Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to react with the amine group of Cyanine5 amine (hydrochloride), forming stable amide bonds.
Major Products: The major products formed from these reactions include various labeled biomolecules, such as proteins and nucleic acids, which are used in fluorescence imaging and other applications .
科学的研究の応用
Cyanine5 amine (hydrochloride) has a wide range of applications in scientific research, including:
作用機序
Cyanine5 amine (hydrochloride) exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 646 nm) and emits light at a longer wavelength (around 662 nm), making it visible under fluorescence microscopy . The mechanism involves the excitation of electrons to a higher energy state, followed by the release of energy as fluorescence when the electrons return to their ground state . This property is exploited in various imaging and diagnostic applications.
類似化合物との比較
Cyanine5 amine (hydrochloride) is compared with other similar compounds, such as:
Alexa Fluor 647: Another red-emitting dye with similar properties to Cyanine5 but with different chemical modifications for specific applications.
Uniqueness: Cyanine5 amine (hydrochloride) is unique due to its high photostability, low background fluorescence, and compatibility with various biological and chemical systems . Its ability to form stable conjugates with biomolecules makes it a versatile tool in scientific research .
特性
分子式 |
C38H54Cl2N4O |
|---|---|
分子量 |
653.8 g/mol |
IUPAC名 |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H |
InChIキー |
ATDODHVIKOGGOS-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
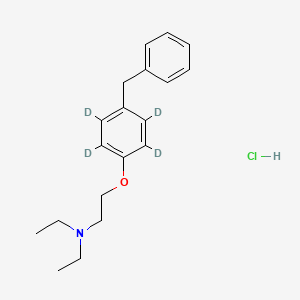
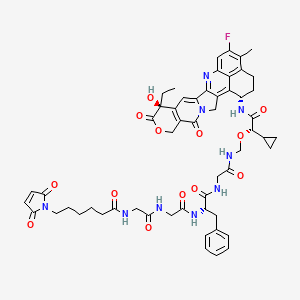
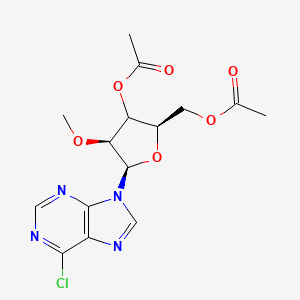
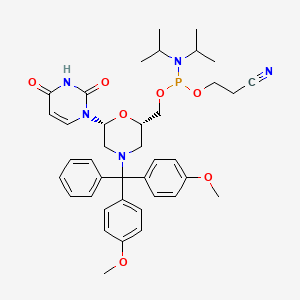
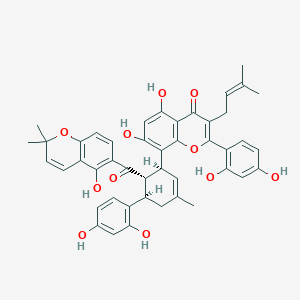
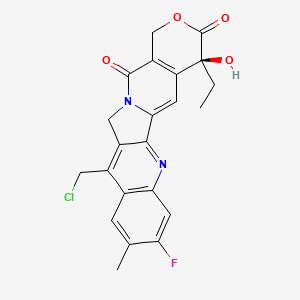
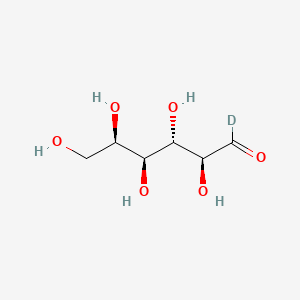
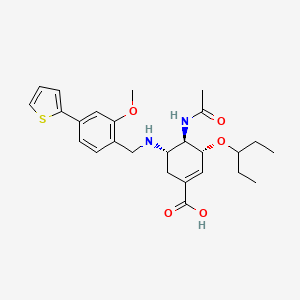
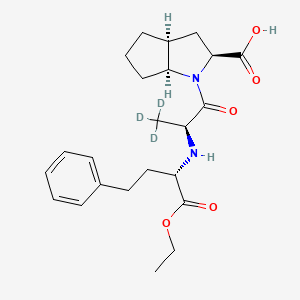
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
